![molecular formula C7H6Cl2O B132187 2,4-Dichlorobenzyl alcohol CAS No. 1777-82-8](/img/structure/B132187.png)
2,4-Dichlorobenzyl alcohol
Overview
Description
Mechanism of Action
Target of Action
2,4-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections . It is commonly used in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Mode of Action
The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
In-vitro evidence has demonstrated the virucidal effect of this compound on a number of viruses associated with the common cold . A reduction in viral load is believed to have benefits in reducing the symptoms .
Pharmacokinetics
It is known that the substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .
Result of Action
In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, a dentifrice containing 10% sodium benzoate and 0.3% this compound maintains antimicrobial activity for 5 to 10 minutes after brushing .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzyl alcohol exhibits antiseptic properties, which are thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . It has been found to have a virucidal effect against a number of viruses associated with the common cold .
Cellular Effects
This compound has been shown to have a direct virucidal effect on respiratory syncytial virus and SARS-CoV, but not adenovirus or rhinovirus . It maintains antimicrobial activity for 5 to 10 minutes after brushing .
Temporal Effects in Laboratory Settings
In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Dosage Effects in Animal Models
Overdose studies indicate that in systemic overdose there might be a presence of a CNS transitory stimulation followed by CNS and cardiovascular .
Metabolic Pathways
It is known that after metabolism, this compound is excreted in the urine .
Transport and Distribution
This compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobenzyl alcohol is typically synthesized from 2,4-dichlorobenzyl chloride through a two-stage reaction. The first stage involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form the 2,4-dichlorobenzyl ester of the organic acid. The second stage involves hydrolyzing this ester with a strong base to yield dichlorobenzyl alcohol .
Industrial Production Methods: The industrial production of dichlorobenzyl alcohol follows the same synthetic route as described above, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pH, to optimize the yield and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form dichlorobenzaldehyde.
Reduction: Can be reduced to form dichlorotoluene.
Substitution: Can undergo nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like HCl, HBr, and HI under acidic conditions.
Major Products Formed:
Oxidation: Dichlorobenzaldehyde.
Reduction: Dichlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Antiseptic Properties
2,4-Dichlorobenzyl alcohol is widely recognized for its antiseptic properties. It is commonly used in formulations aimed at reducing microbial load on skin and mucous membranes.
- Mechanism of Action : DCBA acts by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death. Its effectiveness against a broad spectrum of pathogens makes it a valuable ingredient in antiseptic products.
- Formulations : DCBA is often combined with other agents, such as amylmetacresol (AMC), to enhance its antimicrobial efficacy. For instance, formulations containing both DCBA and AMC have been shown to be effective in treating sore throats by providing symptomatic relief and reducing inflammation .
Antiviral Applications
Recent studies have highlighted the potential of this compound in antiviral applications, specifically against viral infections such as HIV and SARS-CoV.
- HIV Treatment : A notable patent describes the use of a formulation containing DCBA and AMC for the treatment or prevention of HIV infections. The combination has demonstrated virucidal activity, effectively inactivating HIV particles . This formulation can be administered via various routes including vaginal or rectal applications.
- SARS-CoV Inhibition : Another patent indicates that DCBA can be used in pharmaceutical compositions aimed at preventing infections caused by SARS-associated coronavirus (SARS-CoV). The combination of DCBA with AMC has shown promise in inhibiting the virus's ability to infect host cells .
Throat Lozenges and Sprays
DCBA is also utilized in over-the-counter throat lozenges and sprays designed to alleviate symptoms associated with pharyngitis and other throat conditions.
- Efficacy Studies : Clinical trials have demonstrated that throat lozenges containing DCBA significantly reduce throat soreness and provide pain relief . These products are typically well-tolerated by patients, making them a popular choice for symptomatic treatment.
Safety and Toxicology Studies
Safety assessments of this compound have been conducted to evaluate its potential toxicity.
- Animal Studies : Research involving oral gavage studies in rats has indicated that while high doses can lead to irritation and lesions in the gastrointestinal tract, lower doses are generally well tolerated . The no-observed-effect level (NOEL) for certain adverse effects was established at 200 mg/kg body weight per day.
- Ocular Irritation Tests : In ocular irritation tests, DCBA was shown to cause significant reactions in rabbits; however, these effects resolved within a few days post-treatment . Such studies are critical for determining safe usage levels in consumer products.
Summary Table of Applications
Application Area | Description | Formulation Examples |
---|---|---|
Antiseptic | Broad-spectrum antimicrobial activity | Skin antiseptics |
Antiviral | Treatment/prevention of HIV and SARS infections | Vaginal/rectal formulations |
Throat Lozenges/Sprays | Symptomatic relief for sore throat | Lozenges containing DCBA and AMC |
Safety/Toxicology | Studies indicate potential irritation but acceptable safety profile at low doses | Various animal toxicity studies |
Comparison with Similar Compounds
Amylmetacresol: Often used in combination with dichlorobenzyl alcohol in throat lozenges for enhanced antiseptic effects.
Hexylresorcinol: Another antiseptic used in throat lozenges, known for its local anesthetic properties.
3,5-Dichlorobenzyl alcohol: A similar compound with slight variations in its chemical structure and properties.
Uniqueness: Dichlorobenzyl alcohol is unique due to its dual antibacterial and antiviral properties, making it highly effective in treating mouth and throat infections. Its combination with amylmetacresol enhances its efficacy, providing rapid relief from sore throat symptoms .
Biological Activity
2,4-Dichlorobenzyl alcohol (DCBA) is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral applications. This article explores its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
Antimicrobial Activity
DCBA exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and viruses. Specifically, it demonstrates significant activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases . The mechanism underlying its antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.
Virucidal Properties
DCBA has been incorporated into formulations such as throat lozenges, where it acts as a virucidal agent against respiratory viruses, including influenza A and SARS-CoV . In vitro studies indicate that DCBA can reduce viral titers significantly during its residence time in the oral cavity, achieving reductions of up to 91% for certain viruses .
Pharmacokinetics
The pharmacokinetic profile of DCBA indicates rapid absorption and distribution. After administration, peak concentrations are reached within 3-4 minutes. It is primarily metabolized in the liver to hippuric acid and is excreted via renal pathways, with approximately 90% of the administered dose eliminated through urine . However, detailed studies on its volume of distribution, protein binding, and half-life remain limited.
Clinical Applications
DCBA is commonly used in throat lozenges for treating acute sore throat due to its antiseptic properties. A notable study evaluated the bactericidal activity of lozenges containing amylmetacresol and DCBA against oropharyngeal pathogens implicated in pharyngitis. Results showed a greater than 3 log10 reduction in colony-forming units (CFUs) for pathogens such as Streptococcus pyogenes within one minute of exposure .
Table 1: Bactericidal Activity Against Common Pathogens
Pathogen | Log10 Reduction (CFU/mL) | Time Point |
---|---|---|
S. pyogenes | 5.7 ± 0.1 | 1 minute |
H. influenzae | 6.1 ± 0.1 | 1 minute |
A. haemolyticum | 6.5 ± 0.0 | 1 minute |
Fusobacterium necrophorum | 6.5 ± 0.0 | 1 minute |
S. dysgalactiae | 6.3 ± 0.0 | 5 minutes |
M. catarrhalis | 5.0 ± 0.9 | 5 minutes |
S. aureus | 3.5 ± 0.1 | 10 minutes |
Case Studies
In a clinical setting, a randomized double-blind study assessed the efficacy of lozenges containing DCBA for symptomatic relief in patients with sore throat caused by viral infections. The results indicated that patients experienced significant reductions in throat pain and discomfort compared to placebo groups .
Another study highlighted the virucidal effects of DCBA against respiratory syncytial virus (RSV) and human parainfluenza virus type 2 (HPIV2), demonstrating effective inactivation at various concentrations and pH levels . This suggests potential for DCBA in formulations aimed at preventing respiratory infections.
Safety and Toxicity
Toxicological evaluations indicate that DCBA has a favorable safety profile when used as directed. Overdose studies in animal models suggest that while systemic overdose may lead to transient central nervous system stimulation followed by depression, no significant fertility or mutagenicity effects have been observed . The reported LD50 for oral administration in rats is approximately 2.7 g/kg .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1777-82-8 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dichlorobenzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DICHLOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
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Melting Point |
55-58 ºC | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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